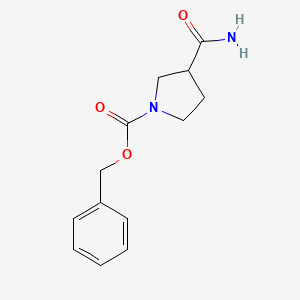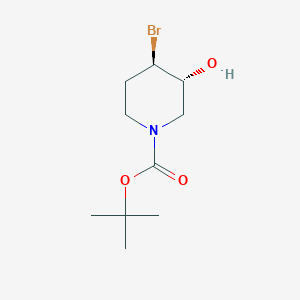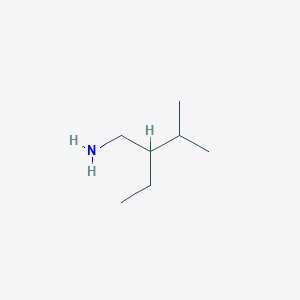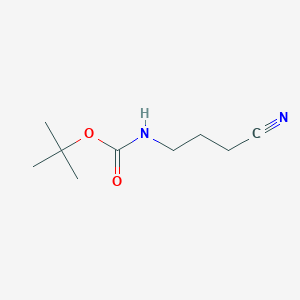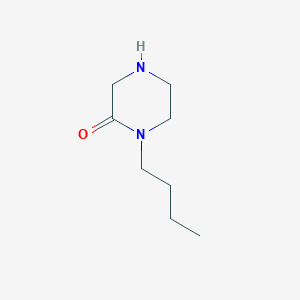
2-(4-(5-Bromopyridin-2-yl)piperazin-1-yl)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "2-(4-(5-Bromopyridin-2-yl)piperazin-1-yl)ethanol" is a chemical that appears to be related to a class of piperazine derivatives. Piperazine itself is a heterocyclic organic compound, consisting of a six-membered ring containing two nitrogen atoms at opposite positions in the ring. Piperazine derivatives are known for their diverse pharmacological activities and are often used in the synthesis of pharmaceuticals.
Synthesis Analysis
The synthesis of related piperazine compounds involves the reaction of substituted benzene derivatives with 2-hydroxyethylpiperazine. For example, the synthesis of "2-[4-[(4-chlorophenyl)(phenyl)methyl]piperazin-1-yl]ethanol" was achieved by reacting 1-(bromophenylmethyl)-4-chlorobenzene with 2-hydroxyethylpiperazine under optimized conditions, including a raw material ratio of 1:1.10, a reaction temperature of 115°C, and a reaction time of 4 hours, resulting in an 88.5% yield . Although the specific synthesis of "2-(4-(5-Bromopyridin-2-yl)piperazin-1-yl)ethanol" is not detailed in the provided papers, it is likely that a similar approach could be used, substituting the appropriate bromopyridinyl compound for the bromophenylmethyl group.
Molecular Structure Analysis
The molecular structure of piperazine derivatives can be complex, with potential for polymorphism as seen in the study of 1,4-piperazine-2,5-diones. These compounds can crystallize in different polymorphic forms, which exhibit distinct hydrogen-bonding networks . While the specific molecular structure of "2-(4-(5-Bromopyridin-2-yl)piperazin-1-yl)ethanol" is not provided, it can be inferred that it may also exhibit polymorphism and a complex hydrogen-bonding network, similar to other piperazine derivatives.
Chemical Reactions Analysis
Piperazine derivatives can be involved in various chemical reactions, including those leading to the formation of pharmaceuticals. For instance, a series of 2-(4-substituted piperazin-1-yl)-1,8-naphthyridine-3-carbonitriles were synthesized and evaluated as serotonin 5-HT3 receptor antagonists . These reactions often involve intermediate steps and can be facilitated by microwave irradiation, which can be more efficient than conventional heating. The specific chemical reactions involving "2-(4-(5-Bromopyridin-2-yl)piperazin-1-yl)ethanol" are not described, but it may be used in similar pharmaceutical syntheses or as a receptor antagonist.
Physical and Chemical Properties Analysis
The physical and chemical properties of piperazine derivatives can vary widely depending on their specific substituents. These properties are crucial for their solubility, stability, and reactivity, which in turn affect their pharmacological efficacy. The papers provided do not detail the physical and chemical properties of "2-(4-(5-Bromopyridin-2-yl)piperazin-1-yl)ethanol," but studies on similar compounds suggest that factors such as crystalline form, solubility in various solvents, and the presence of functional groups like hydroxyl or nitrile can significantly influence these properties .
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[4-(5-bromopyridin-2-yl)piperazin-1-yl]ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrN3O/c12-10-1-2-11(13-9-10)15-5-3-14(4-6-15)7-8-16/h1-2,9,16H,3-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAPIGYYBSKBDAO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)C2=NC=C(C=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10634138 |
Source


|
| Record name | 2-[4-(5-Bromopyridin-2-yl)piperazin-1-yl]ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10634138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(5-Bromopyridin-2-yl)piperazin-1-yl)ethanol | |
CAS RN |
364794-69-4 |
Source


|
| Record name | 2-[4-(5-Bromopyridin-2-yl)piperazin-1-yl]ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10634138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1'-Benzyl 1-tert-butyl spiro[indoline-3,4'-piperidine]-1,1'-dicarboxylate](/img/structure/B1290407.png)
